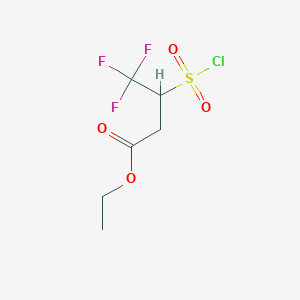

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate

Description

BenchChem offers high-quality Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O4S/c1-2-14-5(11)3-4(6(8,9)10)15(7,12)13/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPCUYHLMPLYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Analysis of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate: Structure, Predicted Reactivity, and Synthetic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This document provides a detailed theoretical and practical examination of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate, a specialized chemical entity of significant interest for advanced organic synthesis and medicinal chemistry. While not a widely cataloged commercial reagent, its unique trifunctional architecture—comprising an ethyl ester, a potent trifluoromethyl electron-withdrawing group, and a highly reactive chlorosulfonyl handle—positions it as a valuable, albeit challenging, building block. This guide synthesizes data from analogous structures to predict its physicochemical properties, spectroscopic signature, and reactivity profile. We will explore plausible synthetic strategies, detail its anticipated behavior in key chemical transformations, and outline stringent safety protocols required for its handling. The insights presented herein are intended to equip researchers with the foundational knowledge to harness the synthetic potential of this and similar highly functionalized fluorinated compounds.

Molecular Architecture and Physicochemical Profile

The structure of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is characterized by a confluence of functional groups that dictate its unique chemical nature. The trifluoromethyl (-CF₃) group at the C4 position and the chlorosulfonyl (-SO₂Cl) group at the C3 position create a molecule with a highly electron-deficient carbon backbone.

Key Structural Features:

-

Chlorosulfonyl Group (-SO₂Cl): This is the primary reactive center of the molecule. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. It is a precursor to sulfonamides, sulfonate esters, and sulfonic acids.

-

Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups in organic chemistry, the -CF₃ group profoundly influences the molecule's reactivity. It enhances the acidity of the α-proton at C3 and increases the electrophilicity of the entire butanoate chain, including the sulfonyl chloride. In a pharmaceutical context, this group is prized for its ability to improve metabolic stability, lipophilicity, and binding affinity.

-

Ethyl Ester (-CO₂Et): This group offers a site for potential modification (e.g., hydrolysis or amidation) and influences the overall solubility and physical properties of the molecule.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Estimation |

| Molecular Formula | C₆H₈ClF₃O₄S | From structure |

| Molecular Weight | 284.64 g/mol | From formula |

| Appearance | Colorless to pale yellow liquid | Analogy with other sulfonyl chlorides and esters |

| Boiling Point | ~90-100 °C at reduced pressure | Higher than ethyl 4,4,4-trifluorobutanoate due to the heavy SO₂Cl group |

| Density | ~1.4 - 1.5 g/mL | Increased density due to fluorine and chlorine atoms |

Proposed Synthesis and Purification

A plausible synthetic route to Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate would involve the direct chlorosulfonation of Ethyl 4,4,4-trifluorobutanoate. The C3 position is activated by both the adjacent ester and the C4 trifluoromethyl group, making it susceptible to functionalization.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Chlorosulfonation of Ethyl 4,4,4-trifluorobutanoate

Disclaimer: This is a theoretical protocol and must be thoroughly evaluated for safety and feasibility before any experimental work.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge Ethyl 4,4,4-trifluorobutanoate (1.0 eq).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Add chlorosulfonic acid (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C. Vigorous stirring is essential.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS if possible.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a separate beaker. This step must be performed in a highly efficient fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield the final compound.

Spectroscopic Characterization (Predicted)

The structural features of the molecule would give rise to a distinct spectroscopic signature.

| Technique | Predicted Observations |

| ¹H NMR | δ 4.2 (q): -OCH₂ CH₃; δ 1.3 (t): -OCH₂CH₃ ; δ 4.5-4.8 (m): -CH (SO₂Cl)-; δ 3.0-3.5 (m): -CH₂ CO₂Et. The proton at C3 will be significantly downfield due to the strong deshielding effects of the adjacent SO₂Cl and CF₃ groups. |

| ¹³C NMR | δ ~168: C =O (ester); δ ~123 (q, ¹JCF ≈ 275 Hz): C F₃; δ ~65-70: -C H(SO₂Cl)-; δ ~62: -OCH₂ CH₃; δ ~35: -CH₂ CO₂Et; δ ~14: -OCH₂CH₃ . |

| ¹⁹F NMR | A singlet or a doublet (due to coupling with the C3 proton) around -60 to -75 ppm is expected for the -CF₃ group. |

| IR (cm⁻¹) | ~1740: C=O stretch (ester); ~1370 & ~1180: Asymmetric and symmetric S=O stretches (sulfonyl chloride); ~1100-1300: Strong C-F stretches. |

| Mass Spec (EI) | M⁺: A molecular ion peak would be expected, along with characteristic fragments corresponding to the loss of -Cl, -OEt, -CO₂Et, and -SO₂Cl. |

Reactivity and Mechanistic Considerations

The reactivity is dominated by the electrophilic nature of the chlorosulfonyl group and the electronic influence of the fluorinated backbone.

A. Reactions at the Sulfonyl Chloride Moiety

The primary reaction pathway involves nucleophilic substitution at the sulfur center. The sulfonyl chloride is a superb electrophile, readily reacting with a host of nucleophiles to form stable sulfonated derivatives. This is the most synthetically valuable feature of the molecule.

Caption: Nucleophilic substitution reactions at the sulfonyl center.

-

Formation of Sulfonamides: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, yields highly stable sulfonamides. This is a cornerstone of medicinal chemistry for building diversity into lead compounds.

-

Formation of Sulfonate Esters: Reaction with alcohols or phenols provides the corresponding sulfonate esters.

-

Hydrolysis: The compound is highly sensitive to moisture. It will readily hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[1] This necessitates handling under strictly anhydrous conditions.

B. Influence of Electron-Withdrawing Groups

The combined electron-withdrawing effect of the ester, sulfonyl chloride, and trifluoromethyl groups renders the proton on C3 acidic. Treatment with a strong, non-nucleophilic base (e.g., LDA or NaH) could generate a carbanion at this position. This carbanion could, in theory, be trapped by various electrophiles, opening up possibilities for further C-C or C-heteroatom bond formation at the C3 position. However, this reactivity must be carefully balanced against the high electrophilicity of the sulfonyl chloride itself.

Applications in Medicinal Chemistry and Drug Development

While a novel scaffold, Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is a prototypical example of a building block designed for modern drug discovery.

-

Scaffold Decoration: Its primary utility lies in its ability to serve as a handle for introducing the trifluoromethyl-butanoate scaffold onto amine-containing molecules. The resulting sulfonamides are stable, synthetically accessible, and a common motif in approved drugs.

-

Improving DMPK Properties: The trifluoromethyl group is a well-established tool for enhancing drug properties. It can block metabolic oxidation, increase lipophilicity to improve cell permeability, and modulate pKa, all of which are critical for developing viable drug candidates.

-

Fragment-Based Drug Discovery (FBDD): This molecule represents a high-value fragment. The reactive handle allows it to be covalently linked to proteins for target identification or combined with other fragments to build more complex and potent inhibitors. The inclusion of chlorine is a common feature in many pharmaceuticals, used to modulate electronic properties and binding interactions.[2]

Safety, Handling, and Storage

Sulfonyl chlorides are hazardous materials that demand rigorous safety protocols.[1] Their reactivity with water is a primary concern.

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[1][3]

-

Gloves: Use chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Nitrile gloves offer limited protection and should be changed immediately upon contact.[1]

-

Protective Clothing: A chemical-resistant lab coat or apron is required.[3]

-

-

Handling:

-

Storage:

-

Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[3]

-

Store away from bases and alcohols.

-

-

Spill & Quenching Procedure:

-

For small spills, absorb with an inert, dry material like vermiculite or sand.

-

For quenching residual reagent, slowly add the sulfonyl chloride solution to a stirred, cold (0 °C) solution of a weak base, such as sodium bicarbonate. Never add water or base to the sulfonyl chloride.

-

Conclusion

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate represents a highly activated and versatile, though theoretical, chemical building block. Its predicted reactivity, centered on the electrophilic sulfonyl chloride, provides a direct route to sulfonamide and sulfonate ester derivatives containing a valuable trifluoromethyl motif. While its synthesis and handling are challenging and demand stringent safety measures due to its corrosive and water-reactive nature, its potential for creating novel molecular architectures for agrochemical and pharmaceutical research is significant. This guide provides the predictive framework necessary for researchers to begin exploring the synthetic utility of this and other similarly complex, fluorinated reagents.

References

- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- ChemicalBook. (2023). SULFONYL CHLORIDE, POLYMER-BOUND - Chemical Safety Data Sheet MSDS / SDS.

- New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride.

- S D FINE-CHEM LIMITED. (n.d.). Sulphuryl Chloride MSDS.

- Santa Cruz Biotechnology, Inc. (n.d.). Sulfuryl chloride Safety Data Sheet.

- PubChem. (n.d.). Ethyl 4,4,4-trifluorobutyrate. National Center for Biotechnology Information.

- NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). Ethyl 3,4,4-trifluorobutanoate. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.

- PrepChem.com. (n.d.). Synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate.

- PubChem. (n.d.). Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoro-2-butynoate.

- Matrix Fine Chemicals. (n.d.). ETHYL 4,4,4-TRIFLUORO-3-OXOBUTANOATE.

- Berredjem, M., et al. (2014). An efficient method for the synthesis of novel N-sulfonylimines using TBAB under solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 6(10), 876-881.

- Gothard, C. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1234, 130134.

- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 3-(chlorosulfonyl)propanoate.

Sources

The Versatile Building Block: A Technical Guide to Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and increase binding affinity.[1][2] At the heart of many synthetic pathways that leverage these benefits lies a versatile and highly reactive building block: Ethyl 4,4,4-trifluoro-3-oxobutanoate, also known as Ethyl trifluoroacetoacetate (ETFAA). This guide provides an in-depth technical overview of ETFAA, from its fundamental properties and synthesis to its critical applications in the construction of complex, pharmaceutically relevant molecules.

Compound Profile: Ethyl 4,4,4-trifluoro-3-oxobutanoate

A comprehensive understanding of a reagent's identity and properties is paramount for its effective and safe use in a laboratory setting.

Nomenclature and Identifiers

ETFAA is known by several names in the chemical literature and commercial catalogs. A clear identification is crucial for accurate sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | ethyl 4,4,4-trifluoro-3-oxobutanoate[3] |

| CAS Number | 372-31-6[3] |

| Molecular Formula | C₆H₇F₃O₃[3] |

| Molecular Weight | 184.11 g/mol |

| InChI Key | OCJKUQIPRNZDTK-UHFFFAOYSA-N |

A non-exhaustive list of synonyms includes:

-

Ethyl 4,4,4-trifluoroacetoacetate[4]

-

Ethyl (trifluoroacetyl)acetate[3]

-

4,4,4-Trifluoro-3-oxobutanoic acid ethyl ester[4]

-

ETFAA

Physicochemical Properties

The physical and chemical characteristics of ETFAA dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.259 g/mL at 25 °C | |

| Boiling Point | 129-130 °C | |

| Melting Point | -39 °C | [5] |

| Flash Point | 28 °C | [5] |

| Solubility in Water | 10 g/L at 20 °C | [5] |

| Refractive Index (n20/D) | 1.375 |

Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The Claisen Condensation

The most common and industrially scalable method for synthesizing ETFAA is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[6] This reaction leverages the acidity of the α-proton of ethyl acetate and the electrophilicity of the carbonyl carbon of ethyl trifluoroacetate.

Reaction Principle and Mechanism

The reaction is typically catalyzed by a strong base, such as sodium ethoxide, which deprotonates ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the desired β-keto ester, ETFAA.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a synthesized representation of established procedures and should be performed by qualified personnel with appropriate safety measures.[6]

Materials:

-

Anhydrous Ethanol

-

Sodium Metal

-

Ethyl Acetate (anhydrous)

-

Ethyl Trifluoroacetate (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Anhydrous Magnesium Sulfate

-

Organic Solvent (e.g., Tetrahydrofuran)[6]

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve clean sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

-

Reaction Setup: Once the sodium has completely dissolved, add an appropriate organic solvent, such as tetrahydrofuran.[6] Add ethyl acetate to the flask with stirring.

-

Claisen Condensation: Cool the reaction mixture to 5-10 °C using an ice bath. Slowly add ethyl trifluoroacetate dropwise from the addition funnel, maintaining the temperature between 10-20 °C.[6]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to the desired reaction temperature (e.g., 40-60 °C) and stir for 1-3 hours to ensure complete reaction.[6]

-

Work-up and Neutralization: Cool the reaction mixture to 10-15 °C and slowly add concentrated hydrochloric acid to neutralize the sodium ethoxide and quench the reaction. The pH should be adjusted to be slightly acidic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure Ethyl 4,4,4-trifluoro-3-oxobutanoate.

Applications in Drug Discovery and Development

The dual functionality of the ketone and ester groups, combined with the electron-withdrawing nature of the trifluoromethyl group, makes ETFAA a highly versatile precursor for a wide array of heterocyclic compounds.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazole moieties are prevalent in a variety of pharmaceuticals, exhibiting a broad range of biological activities, including analgesic and anticancer properties.[7][8] ETFAA is a key starting material for the synthesis of trifluoromethyl-substituted pyrazoles through condensation with hydrazine derivatives.

Construction of Quinolinone Scaffolds

Quinolinone and its derivatives are important pharmacophores with applications as antibacterial, antiviral, and anticancer agents.[9][10] The reaction of ETFAA with anilines can be controlled to chemoselectively produce intermediates that cyclize to form either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones, depending on the reaction conditions.[11] This selectivity provides a powerful route to diverse quinolinone libraries for drug screening.

Experimental Protocol: Synthesis of a 2-Trifluoromethyl-4-Quinolinone Derivative

This is a representative protocol based on established methodologies.[11]

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA)

-

Substituted Aniline

-

Polyphosphoric Acid (PPA) or another suitable cyclizing agent

-

Toluene or other high-boiling solvent

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve ETFAA and a substituted aniline in toluene.

-

Condensation: Heat the mixture to reflux. The water formed during the condensation reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.

-

Cyclization: After cooling, remove the toluene under reduced pressure. Add polyphosphoric acid to the crude enamine intermediate.

-

Ring Closure: Heat the mixture at an elevated temperature (e.g., 100-140 °C) for several hours to effect cyclization.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is the quinolinone product.

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and then with a cold solvent like ethanol or diethyl ether. The product can be further purified by recrystallization.

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage of ETFAA are essential for laboratory safety.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed. ETFAA is flammable and should be stored in a flammables cabinet.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a powerful and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its ability to introduce the trifluoromethyl group into a wide variety of heterocyclic scaffolds makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically design and synthesize novel drug candidates with potentially enhanced therapeutic profiles.

References

-

So-Yeop, K., et al. (2010). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. Bulletin of the Korean Chemical Society, 31(10), 2893-2896. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of Ethyl 4,4,4-Trifluoroacetoacetate in Modern Drug Development. Available at: [Link]

-

Chem-Impex. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

Various Authors. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Journal of Heterocyclic Chemistry. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Michaut, V., et al. (2007). Ethyl-4, 4, 4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series. Journal of Fluorine Chemistry, 128(8), 889-895. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashida, Y., et al. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. Available at: [Link]

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

Aly, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 597. Available at: [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

Szychowski, K. A., & Wójtowicz, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 130. Available at: [Link]

-

Lin, R., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering, 96(3), 518-525. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(11-12), e1900188. Available at: [Link]

-

Sosnovskikh, V. Y., et al. (2020). Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. Russian Chemical Bulletin, 69(8), 1545-1552. Available at: [Link]

-

Ogasawara, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8345-8353. Available at: [Link]

-

Tanabe, Y. (2005). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan, 63(12), 1184-1195. Available at: [Link]

-

Kataoka, M., et al. (1998). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 64(7), 2725-2729. Available at: [Link]

-

Aly, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 597. Available at: [Link]

-

Al-Rashood, S. T., et al. (2006). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Bioorganic & Medicinal Chemistry, 14(24), 8608-8615. Available at: [Link]

-

Palamarchuk, I., et al. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 16(4), 385-391. Available at: [Link]

-

Slepukhin, P. A., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1909. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]

A Technical Guide to the Chemical Stability of Trifluoromethylated Sulfonyl Chlorides

For the modern researcher in drug discovery and fine chemical synthesis, trifluoromethylated sulfonyl chlorides are powerful reagents. The incorporation of a trifluoromethyl (CF₃) group can drastically alter a molecule's pharmacokinetic and physicochemical properties, making it a valuable tool in molecular design.[1] However, the very features that make these reagents so reactive also contribute to their inherent instability. This guide provides an in-depth exploration of the chemical stability of trifluoromethylated sulfonyl chlorides, offering field-proven insights into their handling, decomposition pathways, and strategies to ensure their effective use in synthesis.

The Double-Edged Sword: Understanding the Reactivity and Instability

Trifluoromethylated sulfonyl chlorides, with trifluoromethanesulfonyl chloride (triflyl chloride, CF₃SO₂Cl) as a prime example, are characterized by a highly electrophilic sulfur atom. This electrophilicity is a direct consequence of the potent electron-withdrawing effects of the two sulfonyl oxygens, the chlorine atom, and the trifluoromethyl group.[2] This molecular arrangement makes them exceptionally reactive towards nucleophiles, which is desirable for forming sulfonamides and sulfonate esters.[2] However, this high reactivity also renders them susceptible to degradation by common laboratory contaminants, primarily water.

The stability of sulfonyl halides, in general, follows the trend of fluorides > chlorides > bromides > iodides. While the chloride is often used for its optimal balance of reactivity and accessibility, the corresponding sulfonyl fluorides are notably more stable.[3]

Primary Decomposition Pathway: Hydrolysis

The most significant and rapid decomposition pathway for trifluoromethylated sulfonyl chlorides is hydrolysis.[2][4] These compounds react vigorously with water, and even atmospheric moisture can be sufficient to initiate degradation.[5]

The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the corresponding trifluoromethanesulfonic acid and hydrochloric acid.[2] This process is autocatalytic, as the acidic products can further promote the degradation of the remaining sulfonyl chloride.

Consequences of Hydrolysis:

-

Loss of Reagent: The most immediate consequence is the consumption of the active reagent, leading to lower yields in subsequent reactions.

-

Introduction of Corrosive Byproducts: The formation of strong acids like triflic acid and HCl can lead to the degradation of sensitive functional groups on the substrate or product.

-

Inconsistent Reaction Kinetics: The presence of varying amounts of sulfonic acid can alter the reaction conditions, leading to poor reproducibility.

Other Decomposition Pathways

Beyond hydrolysis, other factors can contribute to the degradation of trifluoromethylated sulfonyl chlorides:

-

Thermal Decomposition: Elevated temperatures can accelerate decomposition. While stable at refrigerated temperatures, prolonged exposure to ambient or higher temperatures can lead to the release of irritating and toxic gases such as sulfur oxides, hydrogen chloride, and hydrogen fluoride.[5]

-

Photochemical Decomposition: Exposure to light, particularly UV light, can also contribute to the degradation of sulfonyl chlorides.

-

SO₂ Extrusion: In some cases, particularly with heteroaromatic sulfonyl chlorides, a formal extrusion of sulfur dioxide (SO₂) can occur.

A Comparative Perspective: Stability versus Other Sulfonyl Chlorides

To fully appreciate the unique stability challenges of trifluoromethylated sulfonyl chlorides, a comparison with other common sulfonylating agents is instructive.

| Sulfonyl Chloride | Key Structural Feature | Relative Stability/Reactivity |

| Trifluoromethanesulfonyl Chloride (TfCl) | Strongly electron-withdrawing CF₃ group | Highly reactive, least stable |

| Methanesulfonyl Chloride (MsCl) | Electron-donating methyl group | Less reactive than TfCl, more stable |

| p-Toluenesulfonyl Chloride (TsCl) | Aromatic ring with an electron-donating methyl group | More stable and less reactive than MsCl |

| Benzenesulfonyl Chloride (BsCl) | Unsubstituted aromatic ring | Baseline for aromatic sulfonyl chlorides |

The potent electron-withdrawing nature of the trifluoromethyl group in TfCl makes the sulfur atom significantly more electrophilic compared to MsCl and TsCl.[6][7] This heightened electrophilicity is the primary reason for its increased reactivity and decreased stability. Consequently, triflate is an excellent leaving group, often described as "hot," making triflyl chloride a powerful but sensitive reagent.[8]

Best Practices for Storage and Handling

Given their inherent instability, strict adherence to proper storage and handling protocols is paramount to ensure the integrity and efficacy of trifluoromethylated sulfonyl chlorides.

Storage:

-

Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.[5]

-

Refrigeration: Keep refrigerated (typically 0-8°C) in a tightly sealed container.[9]

-

Dedicated Storage Area: Store in a cool, dry, and well-ventilated area designated for corrosive materials, away from incompatible substances like strong oxidizing agents and bases.[4][5]

Handling:

-

Chemical Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, and a lab coat.[10]

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize exposure to water.

-

Inert Gas Blanket: When handling larger quantities, maintain a positive pressure of an inert gas.

Experimental Protocol: Assessing the Stability of Trifluoromethylated Sulfonyl Chlorides via HPLC

This protocol provides a framework for quantitatively assessing the hydrolytic stability of a trifluoromethylated sulfonyl chloride.

Objective: To determine the rate of hydrolysis of a trifluoromethylated sulfonyl chloride in a buffered aqueous/organic solution by monitoring its disappearance over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Trifluoromethylated sulfonyl chloride of interest

-

HPLC-grade acetonitrile and water

-

Phosphate buffer (pH 7.4)

-

Methanol (for quenching)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylated sulfonyl chloride in anhydrous acetonitrile (e.g., 10 mg/mL).

-

Reaction Setup: In a thermostated vial at a controlled temperature (e.g., 25°C), add a known volume of the phosphate buffer and acetonitrile to mimic reaction conditions.

-

Initiation of Reaction: At time t=0, add a small aliquot of the sulfonyl chloride stock solution to the buffered solution to achieve the desired starting concentration (e.g., 0.1 mg/mL).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing cold methanol. This will rapidly convert any remaining sulfonyl chloride to the more stable methyl sulfonate ester, preventing further hydrolysis before analysis.

-

HPLC Analysis:

-

Data Analysis:

-

Integrate the peak area of the derivatized sulfonyl chloride at each time point.

-

Plot the natural logarithm of the peak area versus time.

-

The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t₁/₂) of the sulfonyl chloride under these conditions using the equation: t₁/₂ = 0.693 / k.

-

Diagram of Experimental Workflow:

Caption: Workflow for assessing the hydrolytic stability of a sulfonyl chloride.

Mechanistic Considerations

The high reactivity of trifluoromethylated sulfonyl chlorides stems from the cumulative electron-withdrawing effects on the sulfur atom.

Diagram of Electronic Effects:

Caption: Cumulative electron-withdrawing effects in triflyl chloride.

This strong polarization of the S-Cl bond facilitates its cleavage upon nucleophilic attack. Understanding this electronic landscape is crucial for predicting reactivity and potential side reactions.

Conclusion

Trifluoromethylated sulfonyl chlorides are indispensable reagents in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Their high reactivity, a direct result of the powerful electron-withdrawing trifluoromethyl group, is intrinsically linked to their chemical instability. A thorough understanding of their decomposition pathways, particularly hydrolysis, and a strict adherence to proper handling and storage protocols are essential for any researcher aiming to leverage the full potential of these powerful synthetic tools. By implementing the analytical methods and best practices outlined in this guide, scientists can ensure the integrity of their reagents, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

UPEI. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

-

PubMed. (2023, January 26). Mechanistic and Kinetic Investigations on Decomposition of Trifluoromethanesulfonyl Fluoride in the Presence of Water Vapor and Electric Field. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

-

Wechem. (2025, June 3). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from [Link]

-

AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

- Google Patents. (n.d.). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.

-

NIH. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

NIH. (n.d.). Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Chemical investigation on the mechanism and kinetics of the atmospheric degradation reaction of Trichlorofluoroethene by OH⋅ a. Retrieved from [Link]

-

OUCI. (n.d.). A benchtop NMR spectrometer as a tool for monitoring mesoscale continuous-flow organic synthesis: equipment interface a…. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium–sulfur battery. Retrieved from [Link]

Sources

- 1. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]

- 3. Mechanistic and Kinetic Investigations on Decomposition of Trifluoromethanesulfonyl Fluoride in the Presence of Water Vapor and Electric Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 三氟甲烷磺酰氯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. files.upei.ca [files.upei.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Strategic Sourcing & Technical Utilization of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate

This technical guide provides a comprehensive analysis of the sourcing, synthesis, and application of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate , a critical fluorinated building block for medicinal chemistry.[1]

Executive Summary

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate (CAS 1803598-32-4 ) is a specialized fluorinated intermediate used primarily to introduce the trifluoromethyl-sulfonamide motif into drug candidates.[1] This structural element is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) and metabolic stability while providing a bioisostere for carboxylic acids or non-fluorinated sulfonamides.[1]

Market Reality: Unlike commodity reagents, this compound is rarely available as an off-the-shelf stock item.[1] It is typically classified as a "Make-on-Demand" or "Custom Synthesis" product with high lead times (4–8 weeks) and premium pricing. Consequently, for most research programs, the optimal strategy is in-house synthesis from the commercially abundant precursor, Ethyl 4,4,4-trifluorocrotonate (CAS 406-10-0 ).[1]

This guide serves as a protocol for bypassing supply bottlenecks by synthesizing the reagent in-house, ensuring project timelines remain under your control.

Chemical Identity & Properties

The Target: Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate

| Property | Data |

| CAS Number | 1803598-32-4 |

| Formula | C₆H₈ClF₃O₄S |

| Molecular Weight | 268.64 g/mol |

| Structure | CF₃-CH(SO₂Cl)-CH₂-COOEt |

| Appearance | Colorless to pale yellow oil (hygroscopic) |

| Stability | Moisture sensitive; hydrolyzes to sulfonic acid.[1] Store under Argon at -20°C. |

The Precursor: Ethyl 4,4,4-trifluorocrotonate

| Property | Data |

| CAS Number | 406-10-0 (also 25597-16-4) |

| Availability | High (Sigma, TCI, Fluorochem, Enamine) |

| Price Estimate | ~ |

| Role | Starting material for Michael Addition.[1] |

Market Analysis: Make vs. Buy Decision

The decision to purchase or synthesize depends on scale and urgency.[1] The table below summarizes the trade-offs.

| Feature | Direct Purchase (Custom) | In-House Synthesis |

| Supplier Type | Boutique Synthesis Houses (e.g., Biosynth, CymitQuimica) | Commodity Vendors (Sigma, TCI) |

| Lead Time | 4 – 8 Weeks | 2 – 3 Days |

| Cost (Est.) | >$1,500 / 5g | ~$100 / 5g (Materials cost) |

| Risk | Shipping delays, degradation during transit.[1] | Process safety (handling SO₂Cl₂, PCl₅). |

| Recommendation | Only for GMP/GLP requirements where certified CoA is mandatory. | Recommended for Discovery/Pre-clinical. |

Supply Chain Decision Tree

The following diagram illustrates the logical flow for sourcing this material based on project constraints.

Figure 1: Decision logic for sourcing the target compound. In-house synthesis is the primary contingency for stock unavailability.

Technical Protocol: In-House Synthesis

Objective: Synthesize Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate from Ethyl 4,4,4-trifluorocrotonate. Mechanism: The reaction proceeds via a Michael addition of bisulfite to the electron-deficient alkene, followed by oxidative chlorination of the resulting sulfonate salt.[1]

Experimental Workflow

Step 1: Michael Addition (Formation of Sulfonate Salt)

Reagents: Ethyl 4,4,4-trifluorocrotonate (1.0 eq), Sodium Bisulfite (NaHSO₃, 1.2 eq), Ethanol/Water (1:1).[1]

-

Dissolution: Dissolve Sodium Bisulfite (1.2 eq) in a minimal amount of water.

-

Addition: Add Ethyl 4,4,4-trifluorocrotonate (1.0 eq) dissolved in an equal volume of Ethanol.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Causality: The electron-withdrawing CF₃ and ester groups activate the beta-position for nucleophilic attack by the bisulfite ion.

-

-

Workup: Evaporate the solvent under reduced pressure to obtain the crude sodium sulfonate salt as a white solid.

-

Purification (Optional): Recrystallize from ethanol/water if high purity is required, though crude is often sufficient for chlorination.[1]

Step 2: Oxidative Chlorination (Formation of Sulfonyl Chloride)

Reagents: Sulfonate Salt (from Step 1), Phosphorus Pentachloride (PCl₅, 1.1 eq) OR Thionyl Chloride (SOCl₂) with catalytic DMF.[1]

-

Suspension: Suspend the dry sulfonate salt in anhydrous dichloromethane (DCM) or toluene.

-

Chlorination:

-

Method A (PCl₅): Add PCl₅ portion-wise at 0°C under Argon. Warm to room temperature and stir for 2 hours.

-

Method B (SOCl₂): Add SOCl₂ (excess) and 2-3 drops of DMF.[1] Reflux for 2 hours.

-

-

Quench & Isolation:

-

Cool to 0°C. Pour onto crushed ice (carefully!) to quench excess chlorinating agent.

-

Rapidly extract with DCM (x3).[1] Note: Sulfonyl chlorides are moisture sensitive; minimize water contact time.

-

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo at <40°C.

-

Storage: Store the resulting oil immediately at -20°C under inert gas.

Self-Validating Quality Control (QC)

To ensure the protocol worked, verify these spectroscopic markers:

-

¹H NMR (CDCl₃):

-

¹⁹F NMR:

-

Shift of the CF₃ signal.[1] The hybridization change from sp² (alkene) to sp³ (alkane) causes a distinct upfield shift.

-

Applications in Drug Discovery[2]

This reagent is a "linchpin" intermediate. Once synthesized, it allows for the rapid generation of diverse libraries.

Reaction Pathway Diagram

The following diagram details the synthesis and subsequent utilization of the building block.

Figure 2: Synthetic pathway from commercial precursor to bioactive scaffolds.[1]

Key Utilization

-

Lipophilic Sulfonamides: Reacting the sulfonyl chloride with primary amines yields sulfonamides where the adjacent CF₃ group increases metabolic stability (blocking P450 oxidation) and membrane permeability.[1]

-

Sultam Synthesis: If the amine used has a pendant nucleophile (e.g., an ester or alcohol), this intermediate can be cyclized to form trifluoromethyl-substituted sultams (cyclic sulfonamides), a privileged scaffold in modern inhibitor design (e.g., for ion channels like NaV1.7).[1]

References

-

PubChem. Ethyl 4,4,4-trifluorocrotonate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Woolven, H., et al. (2011). DABSO-Based Sulfonyl Chloride Synthesis.[1] Organic Letters.[1] (General reference for oxidative chlorination methodologies). Available at: [Link][1]

-

ChemSRC. Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate CAS 1803598-32-4 Entry.[1] Available at: [Link][1]

Sources

Methodological & Application

Application Note: Synthesis of Trifluoromethylated Sulfonamides using Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate

Abstract & Introduction

The incorporation of trifluoromethyl (

This specific reagent allows for the introduction of a functionalized side chain containing both a sulfonamide and an ester handle, enabling further cyclization or derivatization. Due to the strong electron-withdrawing nature of the

Chemical Properties & Handling[1][3][4]

Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is a sensitive electrophile. The inductive effect of the

| Property | Specification |

| Structure | |

| Molecular Weight | 268.62 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Stability | Moisture sensitive; store under inert gas ( |

| Hazards | Corrosive, Lachrymator. Releases HCl and |

Handling Directive:

-

Inert Atmosphere: All transfers must occur under Nitrogen or Argon.

-

Dry Solvents: Use anhydrous solvents (DCM or THF, <50 ppm

). -

Glassware: Oven-dried glassware is mandatory to prevent immediate hydrolysis to the corresponding sulfonic acid.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom (

-

Nucleophilic Attack: The amine lone pair attacks the highly electrophilic sulfur center. The

group enhances this electrophilicity by withdrawing electron density from the sulfur atom. -

Tetrahedral Intermediate: A transient intermediate forms (or concerted transition state).

-

Elimination: The chloride ion (

) is expelled as a good leaving group. -

Deprotonation: The auxiliary base (e.g., Pyridine, TEA) neutralizes the generated proton to form the stable sulfonamide and the hydrochloride salt of the base.

Critical Consideration: The proton at the C3 position (alpha to the sulfonyl group) is acidified by the flanking

Standardized Experimental Protocol

This protocol is optimized for the coupling of primary and secondary amines.

Reagents

-

Substrate: Amine (1.0 equiv)

-

Reagent: Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate (1.1 - 1.2 equiv)

-

Base: Pyridine (2.0 - 3.0 equiv) OR Triethylamine (2.5 equiv) + DMAP (0.1 equiv cat.)

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M - 0.2 M concentration]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.

-

Amine Solubilization: Charge the flask with the Amine (1.0 equiv) and Anhydrous DCM . Add the Base (Pyridine or TEA).

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Note: Cooling is critical to suppress side reactions due to the high reactivity of the sulfonyl chloride.

-

Reagent Addition: Dissolve Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Observation: Mild exotherm may be observed.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (20-25°C). Stir for 2-4 hours.

-

Monitoring: Monitor reaction progress by TLC or LC-MS.

-

Target Mass:

(Fragment added:

-

-

Quenching: Quench the reaction by adding 1M HCl (if product is acid stable) or Saturated

. -

Work-up:

-

Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

Workflow Visualization

Figure 1: Step-by-step experimental workflow for the synthesis of trifluoromethylated sulfonamides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (<50ppm water). Dry glassware thoroughly. |

| Unreacted Amine | Degraded Reagent | Check reagent quality (NMR). Use 1.2-1.5 equiv of sulfonyl chloride. |

| Side Products | Elimination (Alkene formation) | The acidic C3-H may deprotonate. Use a milder base (Pyridine instead of TEA). Keep temp at 0°C longer. |

| Bis-sulfonylation | Primary Amine over-reactivity | Use stoichiometric control (1.0 equiv reagent). Add reagent very slowly. |

References

-

CymitQuimica . Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate Product Page. Retrieved from

-

Luo, X., et al. (2018) .[4] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Retrieved from

-

El-Faham, A., et al. (2019) .[5] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 290. Retrieved from

-

WeChem . Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from

-

PubChem . Ethyl 3,4,4-trifluorobutanoate Compound Summary. National Library of Medicine. Retrieved from

Sources

Application Notes and Protocols for the Chlorosulfonylation of Ethyl 4,4,4-Trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the chlorosulfonylation of ethyl 4,4,4-trifluorocrotonate, yielding ethyl 2-(chlorosulfonyl)-4,4,4-trifluorobutanoate. This transformation is of significant interest in medicinal chemistry and materials science due to the introduction of a reactive sulfonyl chloride moiety onto a fluorinated building block. The presence of the trifluoromethyl group renders the alkene electron-deficient, favoring a radical-mediated addition pathway. This guide will detail a proposed photocatalytic approach, offering a milder and more selective alternative to traditional methods. The document covers the underlying reaction mechanism, a step-by-step experimental protocol, safety and handling procedures, and detailed analytical characterization of the target molecule.

Introduction and Scientific Background

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3), in particular, can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive compounds. Ethyl 4,4,4-trifluorocrotonate is a readily available and versatile building block that combines the advantageous properties of the trifluoromethyl group with the reactivity of an α,β-unsaturated ester.

The addition of a chlorosulfonyl group (-SO₂Cl) to this scaffold generates a highly valuable intermediate. Sulfonyl chlorides are key precursors for the synthesis of a wide array of functional groups, including sulfonamides, sulfonate esters, and sulfones, which are prevalent in numerous pharmaceuticals.

The electron-withdrawing nature of both the trifluoromethyl group and the ester functionality makes the double bond of ethyl 4,4,4-trifluorocrotonate highly electron-deficient. Consequently, traditional electrophilic addition of reagents like chlorosulfonic acid can be challenging. Modern synthetic methodologies, particularly those leveraging photoredox catalysis, have emerged as powerful tools for the functionalization of such electron-poor alkenes via radical pathways. This guide will focus on a proposed photocatalytic protocol for the chlorosulfonylation of ethyl 4,4,4-trifluorocrotonate.

Mechanistic Rationale: A Photocatalytic Radical Pathway

The proposed chlorosulfonylation proceeds via a visible-light-mediated radical addition mechanism. This approach offers enhanced control and functional group tolerance compared to potentially harsh traditional methods.

The catalytic cycle is initiated by the excitation of a suitable photocatalyst (PC) upon absorption of visible light, generating a highly energetic excited state (PC*). This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable precursor to generate a sulfonyl radical. While various precursors can be employed, for the direct use of chlorosulfonic acid, a more complex activation pathway might be necessary. A more straightforward approach, detailed in the protocol below, utilizes a pre-formed sulfonyl chloride or an in-situ generated sulfonyl radical source.

For the purpose of this guide, we will consider the use of a suitable sulfonyl chloride in the presence of a photocatalyst. The key steps are as follows:

-

Photocatalyst Excitation: The photocatalyst absorbs light, transitioning to an excited state.

-

Single Electron Transfer (SET) and Radical Generation: The excited photocatalyst reduces the sulfonyl chloride, generating a sulfonyl radical and a chloride anion.

-

Radical Addition: The electrophilic sulfonyl radical adds to the electron-rich β-carbon of the ethyl 4,4,4-trifluorocrotonate. This regioselectivity is governed by the formation of the more stable α-carbonyl radical.

-

Halogen Atom Transfer: The resulting carbon-centered radical abstracts a chlorine atom from another molecule of the sulfonyl chloride or from a suitable chlorine atom source to furnish the final product and regenerate the sulfonyl radical, propagating the chain.

-

Photocatalyst Regeneration: The oxidized photocatalyst is reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.

Figure 2: General experimental workflow for the photocatalytic chlorosulfonylation.

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (0.01 mmol, 1 mol%).

-

Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL).

-

Add ethyl 4,4,4-trifluorocrotonate (1.0 mmol, 1.0 eq.).

-

Stir the mixture at room temperature until the photocatalyst is fully dissolved.

-

-

Degassing:

-

Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

-

-

Addition of Sulfuryl Chloride:

-

After the final thaw, backfill the flask with inert gas.

-

Add sulfuryl chloride (1.2 mmol, 1.2 eq.) dropwise via syringe at room temperature.

-

-

Photocatalytic Reaction:

-

Position the reaction flask approximately 5-10 cm from a blue LED lamp.

-

Ensure the reaction is cooled with a fan to maintain room temperature.

-

Irradiate the mixture with vigorous stirring for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization of Ethyl 2-(chlorosulfonyl)-4,4,4-trifluorobutanoate

The successful synthesis of the target compound can be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (quartet and triplet), and diastereotopic protons of the butanoate backbone. |

| ¹³C NMR | Resonances for the carbonyl carbon, the trifluoromethyl carbon (quartet due to C-F coupling), and the carbons of the ethyl group and the butanoate backbone. |

| ¹⁹F NMR | A singlet or closely spaced multiplet corresponding to the CF₃ group. |

| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretches of the sulfonyl chloride (approx. 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹), the C=O stretch of the ester (approx. 1740-1760 cm⁻¹), and C-F stretches. [1] |

| Mass Spectrometry (EI) | The molecular ion peak may be observed, along with characteristic fragmentation patterns including the loss of the chlorine atom, the ethoxy group, and the SO₂Cl moiety. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for chlorine-containing fragments. |

Predicted NMR Data (Calculated):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

~4.20 (m, 1H, -CH(SO₂Cl)-)

-

~3.20 (m, 2H, -CH₂CF₃)

-

~1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

Note: The protons on the butanoate backbone are diastereotopic and will likely appear as complex multiplets.

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

~168.0 (C=O)

-

~123.0 (q, ¹JCF ≈ 277 Hz, CF₃)

-

~68.0 (-CH(SO₂Cl)-)

-

~63.0 (-OCH₂CH₃)

-

~35.0 (q, ²JCF ≈ 30 Hz, -CH₂CF₃)

-

~14.0 (-OCH₂CH₃)

-

Safety and Handling

5.1. Reagent-Specific Hazards:

-

Chlorosulfonic Acid/Sulfuryl Chloride: Both are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). [2][3][4][5]They can cause severe burns to the skin, eyes, and respiratory tract. [2][3][4][5][6]All manipulations should be conducted in a well-ventilated chemical fume hood. [2][3][4][5]* Ethyl 4,4,4-trifluorocrotonate: This compound is flammable and may be harmful if swallowed or inhaled. [7][8]It can cause skin and eye irritation. [7][9]* Acetonitrile: A flammable and toxic solvent.

5.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

5.3. Handling Procedures:

-

All operations should be performed in a chemical fume hood.

-

Use an inert atmosphere (nitrogen or argon) to prevent reactions with atmospheric moisture.

-

When quenching the reaction, add the quenching solution slowly to the reaction mixture at a reduced temperature to control any exotherm.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or no conversion | Inefficient degassing (oxygen quenching) | Ensure thorough degassing using freeze-pump-thaw cycles. |

| Deactivated photocatalyst | Use a fresh batch of high-purity photocatalyst. | |

| Insufficient light intensity | Ensure the light source is close to the reaction vessel and functioning correctly. | |

| Formation of byproducts | Presence of water | Use anhydrous solvents and reagents. |

| Over-reaction or side reactions | Monitor the reaction closely and stop it once the starting material is consumed. Optimize the stoichiometry of the reagents. | |

| Difficult purification | Co-elution of product and starting material | Adjust the eluent system for column chromatography (e.g., use a less polar solvent system). |

Conclusion

The photocatalytic chlorosulfonylation of ethyl 4,4,4-trifluorocrotonate represents a modern and efficient method for the synthesis of a valuable fluorinated building block. The protocol provided in this guide offers a robust starting point for researchers in synthetic and medicinal chemistry. Adherence to the detailed experimental procedures and safety precautions is paramount for the successful and safe execution of this transformation. The characterization data provided will aid in the unambiguous identification of the desired product, facilitating its use in subsequent synthetic endeavors.

References

- Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.

- Veolia North America. Chlorosulfonic Acid.

- Alpha Chemika. CHLOROSULPHONIC ACID For Synthesis.

- Fisher Scientific. (2025, December 22).

- Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- Tokyo Chemical Industry Co., Ltd.

- DuPont. CSA.

- Sigma-Aldrich.

- Chem-Impex.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. lobachemie.com [lobachemie.com]

- 3. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 4. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 6. macro.lsu.edu [macro.lsu.edu]

- 7. Ethyl 3-amino-4,4,4-trifluorocrotonate 96 372-29-2 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

Application Note: Strategic Synthesis of Trifluoromethylated β-Amino Acids via Sulfonyl Chloride Intermediates

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trifluoromethylated (CF₃) β-amino acids are privileged scaffolds in modern drug discovery, imparting unique physicochemical properties that can enhance therapeutic efficacy.[1][2][3] This guide provides a comprehensive overview of synthetic strategies for accessing these valuable building blocks through pathways involving sulfonyl chloride intermediates. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these methods. Detailed, field-tested protocols, mechanistic diagrams, and comparative data are presented to empower chemists in their synthetic endeavors.

The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates.[2][4] Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity distinguish it from a simple methyl or chloro bioisostere.[1][5]

Key Physicochemical Impacts of the CF₃ Group:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This often leads to an improved pharmacokinetic profile and a longer drug half-life.

-

Lipophilicity: With a Hansch π value of +0.88, the CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.[1]

-

Binding Affinity: The high electronegativity of the CF₃ group can modulate the pKa of nearby functionalities and create favorable electrostatic or hydrogen bonding interactions with target proteins, thereby increasing binding affinity.[1][6]

-

Conformational Control: The steric bulk of the CF₃ group can lock the molecule into a specific, bioactive conformation, reducing off-target effects.

Notable drugs containing the trifluoromethyl group include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory Celecoxib (Celebrex), underscoring its importance in successful drug design.[5] The synthesis of building blocks containing this moiety, such as CF₃-β-amino acids, is therefore of critical importance.[7][8]

The Sulfonyl Chloride: A Versatile Tool in Amine Synthesis

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles that serve as pivotal intermediates in organic synthesis.[9][10] Their utility stems from the electron-deficient sulfur atom and the excellent leaving group ability of the chloride ion.[9] In the context of amino acid synthesis, they are primarily used in two ways:

-

Formation of Sulfonamides: The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for creating sulfonamides.[9][11] This functionality can serve as a highly stable protecting group for the amine, which is orthogonal to many other common protecting groups.

-

Activation of Alcohols: Alcohols can be converted into sulfonic esters (sulfonates) by reacting with a sulfonyl chloride.[11][12] Sulfonates, such as tosylates or mesylates, are superb leaving groups, transforming a poorly reactive hydroxyl group into one that is readily displaced by nucleophiles, including nitrogen-based nucleophiles.

This dual utility allows for multiple strategic approaches to complex targets like CF₃-β-amino acids.

Synthetic Strategy: A Sulfonate-Mediated Pathway

A powerful strategy for constructing the β-amino acid backbone involves the nucleophilic displacement of a sulfonate leaving group from a chiral precursor. The sulfonyl chloride is instrumental in this pathway for activating a hydroxyl group positioned β to a carboxylate equivalent.

The causality behind this approach is clear: direct displacement of a hydroxyl group is not feasible. By converting it to a sulfonate ester using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride), we create an excellent leaving group, facilitating an Sₙ2 reaction with an amine source to stereoselectively install the required nitrogen functionality.

Caption: General workflow for synthesizing CF₃-β-amino acids via a sulfonate intermediate.

Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)-3-(tosyloxy)propanoate

This protocol details the critical activation step where the hydroxyl group is converted into a tosylate, a superior leaving group. The choice of pyridine as the base is deliberate; it not only scavenges the HCl byproduct but also acts as a nucleophilic catalyst.

-

Materials:

-

Ethyl 3-hydroxy-2-(trifluoromethyl)propanoate

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-hydroxy-2-(trifluoromethyl)propanoate (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic reaction and prevent side reactions.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired β-sulfonate intermediate.

-

Data Summary: Representative Sulfonylation Reactions

| Sulfonyl Chloride | Alcohol Substrate | Base | Solvent | Conditions | Yield (%) |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 °C | 100[9] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 °C | Quantitative[9] |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 0 °C to RT, 6h | 86[9] |

| Trifluoromethanesulfonyl chloride | Generic Alcohol | Pyridine | DCM | 0 °C to RT | >90 (Typical)[12] |

This table presents data for foundational sulfonylation/sulfonamidation reactions to illustrate typical conditions and yields. The synthesis of specific trifluoromethylated substrates follows these general principles.

Mechanistic Insight: The Role of the Sulfonyl Group

Understanding the mechanism provides insight into optimizing reaction conditions. The sulfonyl chloride's sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Caption: Nucleophilic attack of an alcohol on a sulfonyl chloride to form a sulfonate ester.

The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur of the sulfonyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the generated HCl, driving the reaction to completion.[9][12] The resulting sulfonate is an exceptionally stable anion, making it an excellent leaving group for the subsequent Sₙ2 displacement step, which proceeds with inversion of stereochemistry.

Conclusion

The synthesis of trifluoromethylated β-amino acids is a challenging yet crucial task for advancing drug discovery. The use of sulfonyl chloride intermediates provides a robust and versatile platform for achieving this goal. By leveraging the high reactivity of sulfonyl chlorides to either protect an amine or, more strategically, to activate a hydroxyl group for nucleophilic substitution, chemists can efficiently construct the desired β-amino acid scaffold. The protocols and mechanistic insights provided herein serve as a practical guide for researchers, enabling the rational design and execution of synthetic routes toward these high-value molecules.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

-

Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. PMC. [Link]

-

Sulfonyl chloride – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of β-trifluoromethyl amines. Organic Chemistry Portal. [Link]

-

Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

- Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.

-

Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. PubMed. [Link]

-

Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Royal Society of Chemistry. [Link]

-

Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. ResearchGate. [Link]

-

Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. [Link]

-

Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Chemistry Portal. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]